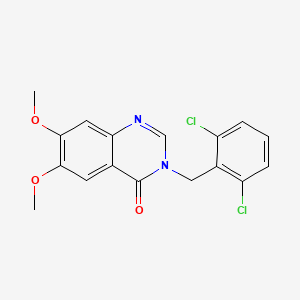

3-(2,6-dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Beschreibung

3-(2,6-Dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a quinazolin-4(3H)-one core substituted with 6,7-dimethoxy groups and a 2,6-dichlorobenzyl moiety at position 3. Quinazolinones are a privileged scaffold in medicinal chemistry due to their diverse biological activities, including neuroprotective, antimicrobial, and anti-inflammatory effects . This compound has been specifically investigated for its cerebroprotective properties in models of cerebral ischemia, demonstrating efficacy in reducing brain necrosis and improving cognitive function in preclinical studies . Its structural features, such as the dimethoxy groups, may enhance blood-brain barrier penetration, while the 2,6-dichlorobenzyl substituent could contribute to target binding specificity.

Eigenschaften

Molekularformel |

C17H14Cl2N2O3 |

|---|---|

Molekulargewicht |

365.2 g/mol |

IUPAC-Name |

3-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one |

InChI |

InChI=1S/C17H14Cl2N2O3/c1-23-15-6-10-14(7-16(15)24-2)20-9-21(17(10)22)8-11-12(18)4-3-5-13(11)19/h3-7,9H,8H2,1-2H3 |

InChI-Schlüssel |

SAIMEUMTDUEAAX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)Cl)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2,6-Dichlorbenzyl)-6,7-Dimethoxychinazolin-4(3H)-on umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 2,6-Dichlorbenzylchlorid und 6,7-Dimethoxychinazolin-4(3H)-on.

Nucleophile Substitution: Das 2,6-Dichlorbenzylchlorid unterliegt einer nucleophilen Substitutionsreaktion mit 6,7-Dimethoxychinazolin-4(3H)-on in Gegenwart einer Base wie Kaliumcarbonat oder Natriumhydroxid. Diese Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Reinigung: Das Rohprodukt wird mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die endgültige Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-(2,6-Dichlorbenzyl)-6,7-Dimethoxychinazolin-4(3H)-on folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und die Produktionskosten zu minimieren. Durchflussreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2,6-Dichlorbenzyl)-6,7-Dimethoxychinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Chinazolinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um den Chinazolinonkern zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen an den Benzyl- oder Methoxypositionen mit geeigneten Reagenzien und Bedingungen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.

Substitution: Halogenierungsmittel, Alkylierungsmittel und andere Elektrophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Chinazolinonderivate mit potenziellen biologischen Aktivitäten.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung dient als wertvolles Zwischenprodukt bei der Synthese komplexerer Moleküle und als Baustein für die Entwicklung neuer Materialien.

Biologie: Sie wurde auf ihr Potenzial als Enzyminhibitor und als Sonde zur Untersuchung biologischer Pfade untersucht.

Medizin: Die Verbindung zeigt vielversprechende pharmakologische Eigenschaften, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten. Sie wird als Leitverbindung für die Arzneimittelentwicklung untersucht.

Industrie: Die Verbindung wird bei der Entwicklung von Spezialchemikalien und als Vorläufer für die Synthese von Agrochemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 3-(2,6-Dichlorbenzyl)-6,7-Dimethoxychinazolin-4(3H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung ist dafür bekannt, bestimmte Enzyme zu hemmen, indem sie an ihre aktiven Zentren bindet und so ihre katalytische Aktivität blockiert. Diese Hemmung kann zur Modulation verschiedener biologischer Prozesse führen, einschließlich Zellproliferation, Apoptose und Entzündung.

Vergleich Mit ähnlichen Verbindungen

Compound 4l

- Structure : Features bis(4-methoxyphenyl) substituents instead of the dichlorobenzyl and dimethoxy groups.

- Synthesis : Prepared via Suzuki-Miyaura coupling, highlighting a divergent synthetic approach compared to the target compound’s likely alkylation or condensation routes .

- Bioactivity : While its biological activity remains unspecified, the methoxyphenyl groups may influence solubility and metabolic stability.

3i, 3j, 3k (Neuroprotective Quinazolinones)

- Structure: Share the 6,7-dimethoxyquinazolinone core but differ in the substituent at position 3 (e.g., neuroactive amino acids or dipeptides).

- Bioactivity : Demonstrated cerebroprotective activity comparable to ethylmethylhydroxypyridine succinate, a standard neuroprotectant. In rat models of cerebral ischemia, these compounds reduced brain necrosis by 25–32% and improved Y-maze test performance by 18–24% .

Dichlorobenzyl-Substituted Analogues in Other Scaffolds

(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid

- Structure: An amino acid with a 2,6-dichlorobenzyl group.

- Bioactivity : Inhibits collagenase with an IC50 comparable to its 2,4-dichloro analogue. Docking studies reveal a hydrogen bond (1.961 Å) with Gln215 and π-π interactions (4.249 Å) with Tyr201, suggesting the 2,6-substitution optimizes binding .

Functional Analogues with Neuroprotective Activity

Ethylmethylhydroxypyridine Succinate

- Structure: A non-quinazolinone neuroprotectant.

- Bioactivity: Reduces oxidative stress and improves cerebral blood flow. In preclinical studies, the target quinazolinone matched its efficacy in mitigating ischemic damage .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Table 2: Impact of Dichlorobenzyl Substitution Patterns

Biologische Aktivität

3-(2,6-Dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of a dichlorobenzyl group and methoxy substituents, contribute to its potential therapeutic applications.

The molecular characteristics of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C17H14Cl2N2O3 |

| Molecular Weight | 365.2 g/mol |

| IUPAC Name | 3-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one |

| InChI Key | SAIMEUMTDUEAAX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)Cl)OC |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that this compound can inhibit certain enzymes by binding to their active sites. This inhibition can modulate various biological processes such as:

- Cell Proliferation : The compound may impact cell growth and division.

- Apoptosis : It potentially influences programmed cell death pathways.

- Inflammation : The compound may exhibit anti-inflammatory properties by modulating inflammatory mediators.

Antihypertensive Effects

Research has highlighted the vasodilative properties of quinazolinone derivatives, including this compound. A study demonstrated that related compounds exhibited significant vasodilative effects on isolated rat mesenteric arterial rings induced by potassium chloride (KCl), suggesting potential applications in treating hypertension .

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer activities. The compound is believed to exhibit cytotoxic effects against various cancer cell lines. Molecular docking studies have shown that it can effectively bind to target proteins involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazolinone derivatives:

- Vasodilative Activity :

- Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.